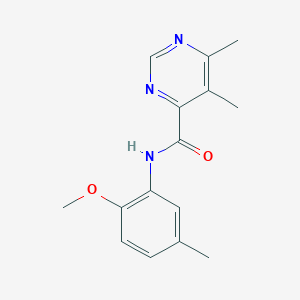
N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It was initially discovered as a potential anti-cancer drug and has been extensively studied in preclinical and clinical trials. PD-0332991 has shown promising results in inhibiting tumor growth and has the potential to be used as a therapeutic agent.
作用機序
N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide works by binding to the ATP-binding site of CDK4 and CDK6, which prevents the phosphorylation of the retinoblastoma protein (Rb). Phosphorylation of Rb is required for cell cycle progression, and inhibition of CDK4 and CDK6 prevents this process. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have potent anti-cancer activity in preclinical models. It has been shown to inhibit tumor growth and induce cell death in various types of cancer cells. In addition, N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have minimal toxicity in normal cells, which makes it an attractive therapeutic agent.
実験室実験の利点と制限
N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. In addition, it has been extensively studied in preclinical models, which provides a wealth of information for researchers. However, N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has some limitations. It is not effective in all types of cancer cells, and some cancer cells may develop resistance to the drug over time.
将来の方向性
There are several future directions for N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide research. One area of focus is the development of combination therapies that include N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. It has been shown to enhance the efficacy of other anti-cancer drugs, and combination therapies may lead to better outcomes for cancer patients. Another area of focus is the development of biomarkers that can predict which patients will respond to N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide treatment. This may lead to more personalized treatment options for cancer patients. Finally, there is ongoing research to develop more potent and selective CDK4/6 inhibitors that may have improved efficacy and fewer side effects.
合成法
N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-methoxy-5-methylbenzaldehyde with ethyl cyanoacetate to form 2-methoxy-5-methylphenylacrylic acid ethyl ester. The ester is then converted to the corresponding acid and coupled with 5,6-dimethylpyrimidine-4-amine to form the final product.
科学的研究の応用
N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied in preclinical and clinical trials as a potential anti-cancer drug. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and glioblastoma. N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide works by inhibiting CDK4 and CDK6, which are involved in cell cycle progression. Inhibition of these kinases leads to cell cycle arrest and ultimately cell death.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-5-6-13(20-4)12(7-9)18-15(19)14-10(2)11(3)16-8-17-14/h5-8H,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGUIUAQFQGUGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[4-(benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2402192.png)
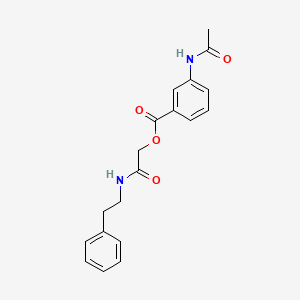
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2402195.png)
![N1-cyclopentyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2402196.png)
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2402197.png)

![2-Butyl-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2402201.png)

![6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2402207.png)
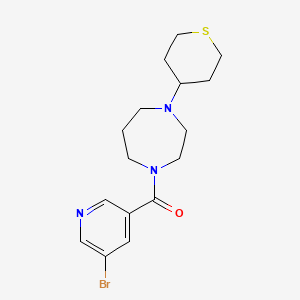
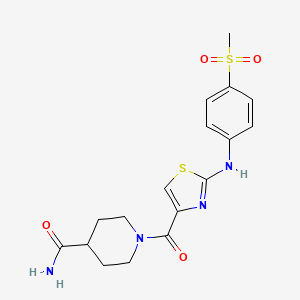
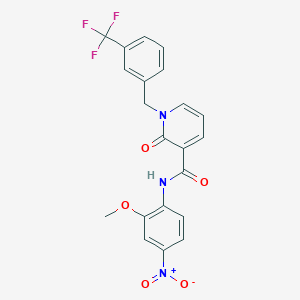
![1-Morpholino-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2402212.png)
![methyl 2-amino-6,11-diethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]p yridine-4,3'-indoline]-3-carboxylate](/img/structure/B2402214.png)